N-(2-马来酰亚胺乙基)-6-氨基己酰胺,三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

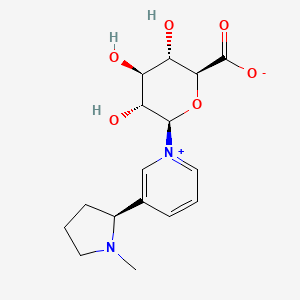

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is a thiol-reactive cross-linking reagent . It is used in the synthesis of various compounds such as N-(2-{3-iodobenzoyl}aminoethyl)maleimide, N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide, maleimide-functionalized cymantrenyl derivatives, and maleimide-incorporated anisotropic biohybrid microparticles (maleimide-MPs) .

Molecular Structure Analysis

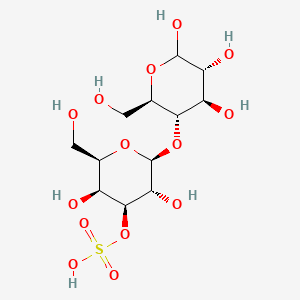

The molecular formula of “N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is C8H9F3N2O4 . The molecular weight is 254.16 .Chemical Reactions Analysis

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is known to react with free sulfhydryls (-SH) to form stable thioether bonds . It can also react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Physical And Chemical Properties Analysis

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is an off-white solid . It is soluble in water .科学研究应用

成像放射合成

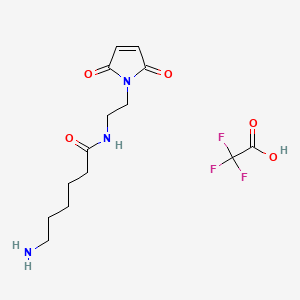

合成了硫醇特异性新型假体剂 N-(2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)乙基)-6-氟烟酰胺 ([18F]FNEM),用于成像应用。该化合物用于正电子发射断层扫描 (PET) 成像示踪剂的放射合成,靶向胰高血糖素样肽 1 受体 (GLP-1R) 阳性胰岛素瘤。该示踪剂表现出特异性靶向和相当的成像结果,表明其在胰岛素瘤的诊断和研究中具有潜力 (Yue 等人,2014 年).

多氮杂环合成的合成

该化合物用于 N-唑基甲酰胺的环脱氨反应,导致合成具有异喹啉和吲哚并[2,3-c]吡啶结构片段的多缩合杂环化合物。该合成途径突出了其在创建复杂杂环化合物中的效用,这些化合物在制药和材料科学中具有潜在应用 (Bogza 等人,1997 年).

糖苷类似物合成

涉及合成 2-(6-氨基己酰氨基)乙基 1-硫代-β-d-半乳糖吡喃苷和相关化合物的研究展示了 N-(2-马来酰亚胺乙基)-6-氨基己酰胺在糖科学中的三氟乙酸盐的用途。这些糖苷类似物在生物学研究、药物发现和治疗剂开发中具有潜在应用 (Lee & Lee, 1974).

光化学 [2+2] 环加成

该化合物在六氟异丙醇促进或布朗斯特酸介导的炔烃与马来酰亚胺的光化学 [2+2] 环加成中发挥了作用。本研究有助于理解光刺激有机转化,并为在有机化学中开发新型合成方法奠定了基础 (Triandafillidi 等人,2022 年).

合成催化

三氟乙酸胍盐 [TBD][TFA] 离子液体,使用所讨论的化合物,被证明是用于甲酰胺合成的可循环再利用催化剂。本研究强调了其在绿色化学中的作用,即在无溶剂条件下实现高产率合成,指向更环保的化学过程 (Baghbanian & Farhang, 2013).

作用机制

Target of Action

It is known that the compound is used in organic synthesis for carbonylation reactions and nucleophilic substitution reactions .

Mode of Action

The compound is used as a crosslinking agent, forming covalent bonds between polymeric precursors . It introduces maleimide functional groups to molecules, enabling subsequent bioconjugation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific molecules that are being modified. For example, in the synthesis of maleimide-functionalized heparin hydrogels, the compound enables the bioconjugation of heparin, a molecule with anticoagulant properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. The compound is a white solid and shows acidic properties when dissolved in water. It is soluble in some organic solvents like alcohols and has a certain stability under appropriate storage conditions .

属性

IUPAC Name |

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUAOFMLMQGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662060 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185075-13-1 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)